molecular formula C20H19NO4 B12141420 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone

2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone

Cat. No.: B12141420
M. Wt: 337.4 g/mol
InChI Key: QOGGXHNNRVSSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone is a complex organic compound that features a benzofuran ring fused with a quinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone typically involves multi-step organic reactionsKey steps may involve Friedel-Crafts acylation, cyclization, and oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized quinone derivatives, while reduction can produce hydroquinone forms .

Scientific Research Applications

2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone involves its interaction with specific molecular targets. The quinone moiety can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone is unique due to its specific combination of a benzofuran ring and a quinone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C20H19NO4/c1-11-7-9-21(10-8-11)20(24)15-12(2)25-19-16(15)17(22)13-5-3-4-6-14(13)18(19)23/h3-6,11H,7-10H2,1-2H3

InChI Key

QOGGXHNNRVSSHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.